molecular formula C33H26N2O6 B11147004 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-tryptophanate

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-tryptophanate

Cat. No.: B11147004
M. Wt: 546.6 g/mol
InChI Key: NZFZTQSDHIJFNM-NDEPHWFRSA-N
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Description

4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-(1H-INDOL-3-YL)PROPANOATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-(1H-INDOL-3-YL)PROPANOATE typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-(1H-INDOL-3-YL)PROPANOATE involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-(1H-INDOL-3-YL)PROPANOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C33H26N2O6

Molecular Weight

546.6 g/mol

IUPAC Name

(4-methyl-6-oxobenzo[c]chromen-3-yl) (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C33H26N2O6/c1-20-29(16-15-25-24-12-5-6-13-26(24)31(36)41-30(20)25)40-32(37)28(17-22-18-34-27-14-8-7-11-23(22)27)35-33(38)39-19-21-9-3-2-4-10-21/h2-16,18,28,34H,17,19H2,1H3,(H,35,38)/t28-/m0/s1

InChI Key

NZFZTQSDHIJFNM-NDEPHWFRSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)OCC6=CC=CC=C6

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)OCC6=CC=CC=C6

Origin of Product

United States

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